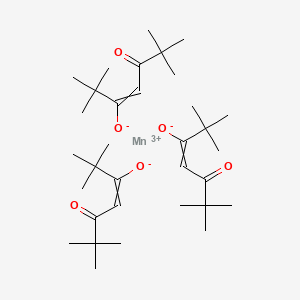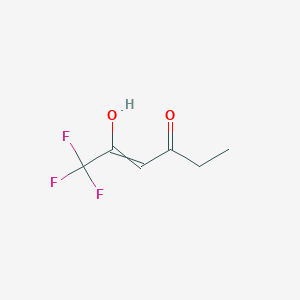
manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound featuring manganese in the +3 oxidation state. This compound is characterized by its unique ligand environment, which includes two 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. These ligands are known for their stability and ability to form strong complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) typically involves the reaction of manganese(III) acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) can undergo various types of chemical reactions, including:
Oxidation: The manganese center can be further oxidized to higher oxidation states under strong oxidizing conditions.
Reduction: The compound can be reduced to manganese(II) complexes using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other diketones can be used under appropriate conditions.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Manganese(II) complexes.
Substitution: New manganese complexes with different ligand environments.
Applications De Recherche Scientifique
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking the activity of manganese-containing enzymes.
Medicine: Investigated for its potential use in therapeutic applications, such as in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific magnetic or electronic properties.
Mécanisme D'action
The mechanism of action of manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) involves its ability to participate in redox reactions due to the variable oxidation states of manganese. The compound can interact with various molecular targets, including organic substrates and biological molecules, through electron transfer processes. These interactions can lead to the formation of new products or the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(III) acetylacetonate: Another manganese(III) complex with similar ligand environment.
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A copper complex with the same ligand but different metal center.
Iron(III) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): An iron complex with similar ligand environment.
Uniqueness
Manganese(3+) bis((3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) is unique due to the specific oxidation state of manganese and the stability provided by the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands
Propriétés
Formule moléculaire |
C33H57MnO6 |
|---|---|
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
manganese(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Clé InChI |
ORZPLLPBZHORSD-UHFFFAOYSA-K |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)
![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)
![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)



![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)

![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)
![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)
